N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE
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Overview
Description
N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with methoxy groups at the 3 and 5 positions, and a phenyl group substituted with a fluorine atom at the 4 position and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 4-fluoro-2-methylaniline.
Reaction: The benzyl chloride reacts with the aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the fluorine atom could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The methoxy and fluorine groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUOROPHENYL)AMINE: Lacks the methyl group on the phenyl ring.
N-(3,5-DIMETHOXYBENZYL)-N-(2-METHYLPHENYL)AMINE: Lacks the fluorine atom on the phenyl ring.
N-(3,5-DIMETHOXYBENZYL)-N-(4-METHYLPHENYL)AMINE: Lacks the fluorine atom and has a methyl group at a different position.
Uniqueness
N-(3,5-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is unique due to the specific combination of substituents on the benzyl and phenyl rings. This combination can influence its chemical reactivity and biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-fluoro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-11-6-13(17)4-5-16(11)18-10-12-7-14(19-2)9-15(8-12)20-3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITJHMLIZOVSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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